Adrenaline sulfate

Description

Historical Trajectories and Foundational Discoveries in Catecholamine Conjugation Research

The journey to understanding adrenaline sulfate (B86663) is rooted in the broader history of catecholamine research. The initial isolation and purification of adrenaline around the turn of the 20th century by scientists like Jōkichi Takamine and John Jacob Abel marked a pivotal moment in endocrinology. wikipedia.orgwikipedia.orgnih.govnih.gov This discovery of the first hormone extracted from a gland spurred intense investigation into its function and fate within the body. wikipedia.orgnih.gov

Early metabolic studies focused on enzymatic degradation pathways. Researchers like Hermann Blaschko and Julius Axelrod were instrumental in identifying the roles of monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), respectively, in the breakdown of catecholamines. wikipedia.orgnih.govsfn.org However, it became apparent that these processes alone could not account for the rapid inactivation of adrenaline in the body, leading Blaschko to suggest in 1956 that other inactivation mechanisms were yet to be discovered. wikipedia.org

This opened the door to the investigation of conjugation reactions. The concept of Phase II metabolism, where endogenous substances are attached to compounds to increase their water solubility and facilitate excretion, became a key area of focus. drughunter.com A landmark 1978 study provided direct evidence for the sulfoconjugation of adrenaline. nih.govnih.gov Researchers demonstrated the in vitro formation of [14C]adrenaline sulfate in liver and small intestine preparations from various animal species, confirming its nature as a metabolite through hydrolysis with sulfatase. nih.govnih.gov This foundational work established sulfation as a significant metabolic pathway for adrenaline, alongside O-methylation and deamination. sfn.org

Table 1: Key Historical Milestones in Catecholamine Conjugation Research

| Date | Discovery | Key Researchers | Significance |

|---|---|---|---|

| c. 1895-1901 | Isolation and purification of adrenaline (epinephrine). wikipedia.orgnih.govnetmeds.com | Napoleon Cybulski, John Jacob Abel, Jōkichi Takamine | Identified adrenaline as a distinct chemical messenger, paving the way for metabolic studies. wikipedia.org |

| 1930s-1950s | Identification of monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) as key metabolic enzymes. wikipedia.orgnih.gov | Hermann Blaschko, Julius Axelrod | Elucidated the primary enzymatic degradation pathways for catecholamines. nih.gov |

| 1956 | Postulation of other, undiscovered inactivation mechanisms for catecholamines beyond slow oxidation. wikipedia.org | Hermann Blaschko | Highlighted that enzymatic degradation was not the complete picture of catecholamine metabolism. wikipedia.org |

| 1978 | First direct demonstration of the in vitro formation of this compound in liver and intestinal tissues. nih.govnih.gov | - | Confirmed sulfoconjugation as a specific and measurable metabolic pathway for adrenaline. nih.govnih.gov |

Contemporary Academic Research Landscape of this compound

Modern research has shifted from simply identifying this compound as a metabolite to exploring its utility as a biomarker in clinical diagnostics. The compound is no longer seen as merely an inert waste product but as a potential indicator of metabolic and physiological stress.

A significant recent advancement in this area comes from a 2024 metabolomics-based study on patients with obstructive sleep apnea (B1277953) (OSA). nih.gov The research identified urinary epinephrine (B1671497) sulfate as the most significantly altered metabolite in individuals with moderate-to-severe OSA compared to healthy controls. nih.gov The study established a direct correlation between elevated levels of epinephrine sulfate and the severity of OSA, as measured by the apnea-hypopnea index and the oxygen desaturation index. nih.gov

Crucially, the investigation went further to link this compound to cardiovascular risk. nih.gov Linear regression analysis revealed that higher urinary epinephrine sulfate levels were significantly associated with an increased Framingham cardiovascular risk score and greater arterial stiffness. nih.gov This positions this compound as a promising noninvasive biomarker for assessing the cardiovascular consequences of conditions characterized by chronic intermittent hypoxia and sympathetic nervous system activation.

Beyond clinical diagnostics, this compound is also relevant in the field of pharmaceutical science. For instance, a 2022 study on the photostability of adrenaline preparations identified this compound as one of the degradation impurities formed when the drug is exposed to light. ondrugdelivery.com This highlights the importance of monitoring this compound for quality control in pharmaceutical formulations.

Table 2: Summary of Recent Research Findings on this compound

| Year of Study | Research Focus | Key Finding | Implication |

|---|---|---|---|

| 2024 | Metabolomics of Obstructive Sleep Apnea (OSA). nih.gov | Urinary epinephrine sulfate is significantly elevated in moderate-to-severe OSA patients and correlates with disease severity. nih.gov | Potential as a noninvasive biomarker for OSA diagnosis and severity assessment. nih.gov |

| 2024 | Cardiovascular Risk in OSA. nih.gov | Elevated epinephrine sulfate levels are associated with increased Framingham cardiovascular risk and arterial stiffness. nih.gov | May serve as a predictive biomarker for adverse cardiovascular events in at-risk populations. nih.gov |

| 2022 | Pharmaceutical Photostability. ondrugdelivery.com | This compound was identified as a degradation product in adrenaline drug preparations exposed to light. ondrugdelivery.com | Important for quality control and stability testing of adrenaline-containing medications. ondrugdelivery.com |

Methodological Advancements Driving this compound Research

The study of this compound and other catecholamine metabolites has been profoundly influenced by advancements in analytical chemistry. Due to their low concentrations in biological matrices and the presence of numerous interfering substances, highly sensitive and specific detection methods are required. mdpi.com

Historically, a range of techniques including spectrophotometry, fluorometry, and early chromatographic methods were employed. mdpi.com A significant step forward was the use of high-performance liquid chromatography (HPLC) combined with electrochemical detection (ECD). nih.govmdpi.com This method leverages the electrochemical activity of the catechol group, offering good sensitivity for its detection. mdpi.com

The current gold standard in the field, however, is the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS). tandfonline.comfxcsxb.comscielo.br This technique has become the preferred method for its superior specificity, sensitivity, and wide linear range, allowing for the accurate quantification of catecholamines and their metabolites even at very low levels in complex samples like plasma and urine. fxcsxb.comnih.gov The development of LC-MS/MS methods has been crucial for recent metabolomics studies, such as the one that identified this compound's link to OSA. nih.gov These methods often involve sophisticated sample preparation techniques, like solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate and concentrate the analytes before analysis. mdpi.commdpi.comnih.gov

Alongside chromatography, research into novel electrochemical sensors continues. Recent developments include the fabrication of electrodes modified with advanced nanomaterials like MXene/graphite composites, which show enhanced catalytic activity for adrenaline detection and could be adapted for its metabolites. acs.orgnih.gov These sensors aim to provide simple, rapid, and low-cost alternatives for the detection of catecholamines. mdpi.comelectrochemsci.org

Table 3: Comparison of Key Analytical Methods for Catecholamine Metabolites

| Method | Principle | Advantages | Limitations |

|---|---|---|---|

| HPLC with Electrochemical Detection (HPLC-ECD) | Separation by chromatography followed by detection based on the oxidation or reduction of the analyte at an electrode. mdpi.com | Good sensitivity, relatively low cost, no need for derivatization. mdpi.com | Susceptible to matrix effects and interference from other electroactive compounds. mdpi.com |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by chromatography followed by mass-based detection of specific parent-to-daughter ion transitions. fxcsxb.com | High sensitivity, outstanding specificity, wide linear range, high throughput. tandfonline.comfxcsxb.comnih.gov | Higher equipment cost, requires skilled operators, can have matrix effects (ion suppression). fxcsxb.com |

| Advanced Electrochemical Sensors | Direct electrochemical detection using electrodes modified with novel materials (e.g., nanomaterials, polymers) to enhance signal. acs.orgnih.govmdpi.com | Potential for high sensitivity, simplicity, rapid analysis, low cost. mdpi.comelectrochemsci.org | Selectivity in complex biological samples can be a challenge; many are still in the research and development phase. mdpi.com |

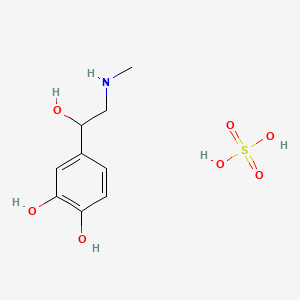

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H15NO7S |

|---|---|

Molecular Weight |

281.29 g/mol |

IUPAC Name |

4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol;sulfuric acid |

InChI |

InChI=1S/C9H13NO3.H2O4S/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;1-5(2,3)4/h2-4,9-13H,5H2,1H3;(H2,1,2,3,4) |

InChI Key |

NDOXJVMFOWUYBP-UHFFFAOYSA-N |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)O)O)O.OS(=O)(=O)O |

Origin of Product |

United States |

Molecular Mechanisms and Receptor Pharmacology of Adrenaline Sulfate

Adrenergic Receptor Agonism and Binding Dynamics

Adrenaline sulfate's biological activity is predicated on its ability to bind to and activate adrenergic receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. genecards.orgwikipedia.org These receptors are integral membrane proteins that play a crucial role in the sympathetic nervous system's signaling. medchemexpress.comqiagen.com

Alpha-Adrenergic Receptor Modulatory Pathways

Alpha-adrenergic receptors are broadly classified into α1 and α2 subtypes, both of which are activated by adrenaline. wikipedia.orgnih.gov

α1-Adrenergic Receptors: These receptors are coupled to the Gq family of G-proteins. wikipedia.org Upon agonist binding, such as with adrenaline sulfate (B86663), the Gq protein activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), leading to the phosphorylation of various downstream targets and culminating in cellular responses like smooth muscle contraction. wikipedia.org

α2-Adrenergic Receptors: In contrast, α2-adrenergic receptors are coupled to the Gi family of G-proteins, which are inhibitory. nih.gov Activation of α2 receptors by an agonist leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP into cyclic adenosine (B11128) monophosphate (cAMP). This results in a decrease in intracellular cAMP levels, which in turn reduces the activity of protein kinase A (PKA) and leads to responses such as the inhibition of neurotransmitter release. nih.gov

Table 1: Alpha-Adrenergic Receptor Signaling Summary

| Receptor Subtype | G-Protein | Primary Effector | Key Second Messengers |

|---|---|---|---|

| α1 | Gq | Phospholipase C (PLC) | Inositol trisphosphate (IP3), Diacylglycerol (DAG), Ca2+ |

| α2 | Gi | Adenylyl Cyclase (inhibited) | Cyclic AMP (cAMP) (decreased) |

Beta-Adrenergic Receptor Modulatory Pathways

Beta-adrenergic receptors are categorized into β1, β2, and β3 subtypes, all of which are coupled to the stimulatory Gs family of G-proteins. medchemexpress.comwikipedia.org Adrenaline is a potent agonist for these receptors. wikipedia.org

Activation of any of the β-adrenergic receptor subtypes by this compound initiates a conformational change in the receptor, which in turn activates the associated Gs protein. The activated alpha subunit of the Gs protein (Gαs) binds to and stimulates adenylyl cyclase. This leads to an increased rate of cAMP production from ATP. medchemexpress.comwikipedia.org The elevated intracellular cAMP levels then activate PKA, which phosphorylates specific cellular proteins on serine and threonine residues, thereby mediating physiological responses such as increased heart rate and smooth muscle relaxation. khanacademy.orgwikipedia.org

Intracellular Signaling Cascades Triggered by this compound

The binding of this compound to adrenergic receptors, particularly β-adrenergic receptors, sets off a well-defined intracellular signaling cascade that amplifies the initial signal and orchestrates a cellular response.

Cyclic AMP Response Element-Binding Protein (CREB) Activation Mechanisms

A key downstream target of the β-adrenergic signaling pathway is the Cyclic AMP Response Element-Binding Protein (CREB), a cellular transcription factor. wikipedia.orgfrontiersin.org The activation of β-adrenergic receptors leads to a rise in intracellular cAMP, which subsequently activates PKA. nih.gov The catalytic subunit of activated PKA translocates to the cell nucleus, where it phosphorylates CREB at a specific serine residue (Ser133). wikipedia.orgfrontiersin.org

This phosphorylation event is crucial for CREB's function. Phosphorylated CREB recruits the coactivator CREB-binding protein (CBP). frontiersin.orgoup.com This complex then binds to specific DNA sequences known as cAMP response elements (CREs) located in the promoter regions of target genes. wikipedia.orgebi.ac.uk The binding of the CREB-CBP complex to CREs initiates the transcription of a wide array of genes involved in various cellular processes. frontiersin.org There is also evidence suggesting that β-adrenoceptor stimulation is a pathway for CREB signaling. wikipedia.org

G-Protein Coupled Receptor Signaling Events

The entire process of this compound-mediated signaling is a classic example of a G-protein coupled receptor (GPCR) signaling cascade. khanacademy.orgwikipedia.org The binding of the ligand (this compound) to the extracellular domain of the adrenergic receptor induces a conformational change that is transmitted to the intracellular domains. wikipedia.org This allows the receptor to act as a guanine (B1146940) nucleotide exchange factor (GEF) for the associated heterotrimeric G-protein (Gq, Gi, or Gs). wikipedia.org

The receptor facilitates the release of GDP from the Gα subunit and the binding of GTP. This exchange activates the G-protein, causing the Gα subunit to dissociate from the Gβγ dimer. wikipedia.org Both the GTP-bound Gα subunit and the Gβγ dimer can then interact with and modulate the activity of downstream effector proteins like adenylyl cyclase and phospholipase C, propagating the signal within the cell. wikipedia.org The signaling is terminated when the intrinsic GTPase activity of the Gα subunit hydrolyzes GTP back to GDP, allowing it to reassociate with the Gβγ dimer and the receptor. colorado.edu

Table 2: Key Molecules in this compound-Mediated GPCR Signaling

| Molecule | Role |

|---|---|

| This compound | Ligand (First Messenger) |

| Adrenergic Receptors | G-Protein Coupled Receptor (GPCR) |

| G-proteins (Gs, Gi, Gq) | Signal Transducers |

| Adenylyl Cyclase / Phospholipase C | Primary Effectors |

| cAMP / IP3, DAG, Ca2+ | Second Messengers |

| Protein Kinase A (PKA) / Protein Kinase C (PKC) | Secondary Effectors |

| CREB | Transcription Factor |

Biosynthesis, Metabolism, and Biotransformation of Adrenaline Sulfate

Endogenous Formation and Conjugation Pathways

The formation of adrenaline sulfate (B86663) within the body is a crucial metabolic process involving the conjugation of adrenaline. This pathway is primarily a detoxification mechanism, converting the potent hormone into a more water-soluble and easily excretable form.

Mechanisms of Sulfate Conjugation

Sulfate conjugation is a significant Phase II biotransformation pathway for many compounds, including adrenaline. drughunter.com This reaction is catalyzed by a family of enzymes known as sulfotransferases (SULTs). nih.gov Specifically, cytosolic sulfotransferases are responsible for the sulfation of small molecules like neurotransmitters. researchgate.net

The fundamental mechanism involves the transfer of a sulfonate group (-SO3-) from a universal donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to an acceptor group on the substrate. researchgate.netoup.com In the case of adrenaline, the hydroxyl groups on the catechol ring are the primary sites for sulfation. This process increases the water solubility of adrenaline, thereby facilitating its renal excretion. uef.fi While sulfation typically leads to a decrease in biological activity, it can in some instances result in bioactivation. drughunter.com The cytosolic sulfotransferase SULT1A3 has been identified as playing a key role in the metabolism of catecholic drugs through concerted actions with catechol-O-methyltransferase (COMT). researchgate.net

Studies have demonstrated the in vitro formation of adrenaline sulfate from inorganic sulfate and ATP or preformed PAPS in the high-speed supernatant of liver and small intestine preparations from various animals. nih.gov The reaction is stimulated by dithiothreitol (B142953) and has an optimal pH of 9.0. nih.gov

Identification and Characterization of Sulfate Isomers

Adrenaline possesses two hydroxyl groups on its catechol ring at the 3 and 4 positions, allowing for the formation of two primary sulfate isomers: adrenaline-3-O-sulfate and adrenaline-4-O-sulfate. Research has successfully synthesized and unequivocally identified both epinephrine-4-sulfate and epinephrine-3-sulfate isomers using 1H-NMR spectroscopy. nih.gov This allows for the study of the specific properties and metabolic fates of each isomer.

Adrenaline is a chiral molecule, existing as two enantiomers, dextro (D) and levo (L)-adrenaline. derangedphysiology.com The naturally occurring and more biologically active form is L-adrenaline. derangedphysiology.com Consequently, the sulfation process can lead to the formation of different stereoisomers of this compound.

Enzymatic Deconjugation and Degradation

The process of deconjugation, the removal of the sulfate group, can reverse the inactivation of adrenaline, potentially regenerating the active hormone. This is carried out by another class of enzymes.

Role of Arylsulfatase A and B in this compound Metabolism

Arylsulfatase A (ARSA) and Arylsulfatase B (ARSB) are lysosomal enzymes that catalyze the hydrolysis of sulfate esters. al-edu.com Both ARSA and ARSB have been shown to hydrolyze catecholamine sulfates, including this compound. nih.goval-edu.com

Research indicates that ARSA is of greater physiological significance in the deconjugation of catecholamine sulfate isomers in humans as it is present in most tissues. nih.govresearchgate.net Kinetic studies have demonstrated that both bacterial and pig liver ARSA and ARSB show a higher substrate turnover for epinephrine-4-sulfate compared to the 3-sulfate isomer. nih.gov This suggests a preferential cleavage of the sulfate group from the 4-position of the catechol ring. The activity of these enzymes is influenced by pH, with studies suggesting an increased cleavage of the sulfate group during conditions such as exercise-induced acidosis. nih.gov While ARSB can hydrolyze catecholamine sulfates, it is considered less important for the deconjugation of these specific sulfoconjugates compared to ARSA. nih.gov

Table 1: Research Findings on this compound Metabolism

| Aspect | Enzyme(s) Involved | Key Findings | References |

|---|---|---|---|

| Sulfate Conjugation | Sulfotransferases (SULTs), particularly SULT1A3 | Catalyzes the transfer of a sulfonate group from PAPS to adrenaline. Occurs in the liver and small intestine. | researchgate.netresearchgate.netnih.gov |

| Isomer Formation | - | Forms adrenaline-3-O-sulfate and adrenaline-4-O-sulfate. These have been synthesized and identified by 1H-NMR. | nih.gov |

| Sulfate Deconjugation | Arylsulfatase A (ARSA) and Arylsulfatase B (ARSB) | Both enzymes can hydrolyze this compound. ARSA is considered more physiologically significant in humans. Higher turnover for the 4-sulfate isomer. | nih.goval-edu.comresearchgate.net |

Integrated Metabolic Pathway Analysis of Catecholamines and their Sulfate Conjugates

The metabolism of adrenaline is intricately linked with that of other catecholamines and their various metabolic products. An integrated analysis reveals a complex network of enzymatic reactions that determine the fate of these signaling molecules. The primary enzymes involved in the initial degradation of adrenaline are monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). drugbank.com

Sulfation represents a major pathway for the inactivation and clearance of catecholamines. In humans, a significant portion of circulating adrenaline is in the form of sulfate conjugates. This sulfoconjugation acts in concert with methylation by COMT. researchgate.net For instance, adrenaline can be methylated by COMT to form metanephrine, which can then be a substrate for sulfation.

Chemical Synthesis and Analytical Characterization of Adrenaline Sulfate

Advanced Synthetic Methodologies

The production of adrenaline sulfate (B86663), particularly for applications requiring high stereochemical purity, has moved beyond classical resolution methods towards more sophisticated and efficient catalytic processes.

A key advancement in the synthesis of adrenaline sulfate is the use of asymmetric hydrogenation. google.comgoogle.com This method allows for the direct formation of the desired enantiomer, L-adrenaline, which is the biologically active form. slideshare.net A notable industrial-scale process involves the hydrogenation of a prochiral amino ketone, specifically 3′,4′-dihydroxy-2-N-benzyl-N-methylaminoacetophenone. google.comgoogle.comscribd.com

The reaction employs a specific catalyst system composed of a rhodium complex, [Rh(COD)Cl]₂, and a chiral, bidentate phosphine (B1218219) ligand. google.comgoogle.com One highly effective ligand is (2R,4R)-4-(dicyclohexylphosphino)-2-(diphenylphosphinomethyl)-N-methylaminocarbonylpyrrolidine, often abbreviated as RR-MCCPM. google.comgoogle.com The hydrogenation is typically carried out under a hydrogen pressure of 1 to 5 bar. google.com This catalytic approach offers significant advantages, including the potential to reduce the amount of catalyst needed and decrease reaction times while simultaneously increasing the optical yield. google.com

The control of stereochemistry is paramount in the synthesis of adrenaline, as the different enantiomers can have varied biological effects. slideshare.netacademie-sciences.fr In the asymmetric hydrogenation process, the stereochemical outcome is dictated by the chiral catalyst system. The (2R, 4R)-MCCPM ligand, for instance, creates a chiral environment around the rhodium metal center, which forces the hydrogenation of the ketone substrate to occur in a stereoselective manner, yielding the desired (R)-configured alcohol (L-adrenaline). google.comgoogle.comscribd.com

A critical step for achieving exceptionally high optical purity is the combination of the asymmetric hydrogenation with a subsequent, carefully controlled precipitation of the N-benzyladrenaline intermediate. google.comgoogle.com By precipitating the N-benzyladrenaline from the reaction mixture in a basic environment, an intermediate with very high optical purity (greater than 98% enantiomeric excess, or ee) can be isolated. scribd.com This highly pure intermediate is then debenzylated, typically through hydrogenation in the presence of a palladium catalyst in diluted sulfuric acid, to yield the final this compound product. scribd.com This multi-step sequence ensures that the final product has both high chemical and optical purity. google.comgoogle.com

Enantioselective Preparations through Asymmetric Hydrogenation

Impurity Profiling and Degradation Product Research

The stability of adrenaline is a significant concern, as it can degrade through pathways like oxidation, leading to the formation of various impurities.

Adrenaline is susceptible to oxidation, which can result in a brownish discoloration of its solutions. ondrugdelivery.comondrugdelivery.com This degradation process leads to the formation of several impurities. Modern analytical techniques, such as liquid chromatography time-of-flight mass spectrometry (LC-TOF-MS), have been employed to identify these degradation products in adrenaline preparations. ondrugdelivery.comondrugdelivery.com

Among the identified impurities are adrenochrome (B1665551) and its related derivatives. ondrugdelivery.comondrugdelivery.com Adrenochrome itself is a well-known red oxidation product of adrenaline. researchgate.net Further analysis has identified related compounds, including oxo-adrenochrome and leuko-oxo-adrenochrome, in adrenaline samples that have undergone degradation. ondrugdelivery.comondrugdelivery.com In some studies, this compound was also identified as an impurity alongside these oxidation products. ondrugdelivery.comondrugdelivery.com

| Identified Impurity/Degradation Product | Analytical Identification Method | Reference |

|---|---|---|

| This compound | LC-TOF-MS | ondrugdelivery.comondrugdelivery.com |

| Oxo-adrenochrome | LC-TOF-MS | ondrugdelivery.comondrugdelivery.com |

| Adrenochrome | LC-TOF-MS | ondrugdelivery.comondrugdelivery.com |

| Leuko-oxo-adrenochrome | LC-TOF-MS | ondrugdelivery.comondrugdelivery.com |

| Methyl-substituted adrenaline-o-quinone | LC-TOF-MS | ondrugdelivery.comondrugdelivery.com |

| Epinephrine (B1671497) Sulfonic Acid (ESA) | HPLC | google.com |

High-Purity Synthesis Techniques for Research Applications

For research applications, the availability of this compound with exceptionally high chemical and optical purity is essential. The synthetic methods developed for industrial-scale production are often designed to meet these stringent requirements.

The process utilizing asymmetric hydrogenation of 3′,4′-dihydroxy-2-N-benzyl-N-methylaminoacetophenone is a prime example of a high-purity synthesis technique. google.comgoogle.com The combination of the highly enantioselective catalytic step with the strategic purification of the N-benzyladrenaline intermediate by precipitation is crucial. google.comgoogle.comscribd.com This two-stage approach effectively removes both chemical and stereoisomeric impurities. The resulting process can achieve a total yield of 75% or more, with an optical purity of 98% ee or greater and a chemical purity of 98% or more. google.com Such purity levels are critical for research to ensure that observed effects are due to the L-enantiomer of adrenaline and not influenced by impurities or the D-enantiomer. nih.gov

| Parameter | Achieved Value | Method | Reference |

|---|---|---|---|

| Optical Purity (Enantiomeric Excess) | >98% ee | Asymmetric Hydrogenation + Intermediate Precipitation | google.comgoogle.comscribd.com |

| Chemical Purity | >98% | Asymmetric Hydrogenation + Intermediate Precipitation | google.com |

| Total Yield | >75% | Asymmetric Hydrogenation + Intermediate Precipitation | google.com |

Advanced Analytical Chemistry Methodologies for Adrenaline Sulfate Quantification and Detection

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the separation and quantification of adrenaline sulfate (B86663) from other catecholamines and metabolites. These techniques offer high resolution and sensitivity, which are essential for accurate analysis in biological samples.

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection

High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD) is a well-established and robust method for the analysis of adrenaline sulfate. researchgate.netnih.gov This technique leverages the electrochemical properties of the molecule for sensitive and selective detection.

The methodology often involves reversed-phase HPLC, which separates compounds based on their hydrophobicity. researchgate.net To enhance the retention and separation of polar compounds like this compound, ion-pairing reagents are frequently added to the mobile phase. researchgate.net Electrochemical detection is typically performed in an oxidative mode, where a potential is applied to a working electrode, causing the analyte to undergo an oxidation reaction and generate a measurable current. researchgate.netantecscientific.com The resulting current is directly proportional to the concentration of the analyte.

Several studies have demonstrated the successful application of HPLC-ECD for the determination of this compound and other catecholamines in various biological fluids, including plasma and urine. nih.gov The method is noted for its high sensitivity, with detection limits often in the picomolar to nanomolar range. nih.gov For instance, a method for measuring catecholamine sulfates in human plasma and urine reported a detection limit of approximately 80 pmol/L for each analyte. nih.gov

Key findings from HPLC-ECD studies include:

High Sensitivity and Selectivity: The technique allows for the detection of low concentrations of this compound, even in complex biological matrices. researchgate.netnih.gov

Method Optimization: Parameters such as the pH of the mobile phase, the concentration of the ion-pair reagent, and the applied potential are optimized to achieve the best separation and detection. researchgate.net

Internal Standards: The use of appropriate internal standards, such as catecholamine 3-sulfate isomers, has been shown to improve the accuracy of quantification by correcting for variations in sample preparation and analysis. nih.gov

Table 1: Performance Characteristics of an HPLC-ECD Method for Catecholamine Sulfate Analysis nih.gov

| Parameter | Plasma | Urine |

| Detection Limit | ~80 pmol/L | ~80 pmol/L |

| Linear Range | 0.1-100 nmol/L | 5-1000 nmol/L |

| Intra-assay CV | < 4.0% | < 6.6% |

| Inter-assay CV | < 10.6% | < 12.8% |

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution LC-MS (HR-LCMS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution counterpart (HR-LCMS) have become indispensable tools for the quantification and identification of this compound. researchgate.netnih.gov These techniques offer superior specificity compared to HPLC-ECD by providing molecular weight and structural information.

In LC-MS analysis, the effluent from the HPLC column is introduced into a mass spectrometer. The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This allows for the unambiguous identification and quantification of this compound. Tandem mass spectrometry (MS/MS) further enhances specificity by fragmenting the parent ion and analyzing the resulting product ions, creating a unique "fingerprint" for the molecule. researchgate.net

HR-LCMS provides even greater accuracy in mass measurement, which aids in the confident identification of unknown metabolites and the differentiation of isobaric compounds. frontiersin.org This is particularly valuable in untargeted metabolomics studies.

Recent research highlights the power of LC-MS in this compound analysis:

A study utilizing LC-MS-based profiling successfully quantified 29 cortical steroids and 6 medullary amines, including adrenaline, in a single run. nih.gov

Untargeted metabolomics analyses of urine samples using UHPLC-HRMS/MS have identified this compound as a significant biomarker in certain conditions. frontiersin.orgnih.gov For example, one study found that urinary this compound was the most significantly altered metabolite in patients with moderate-to-severe obstructive sleep apnea (B1277953) (OSA) and could predict the risk of adverse cardiovascular events. nih.gov

Table 2: LC-MS/MS Method Performance for Catecholamine and Metanephrine Quantification scielo.br

| Analyte | Linear Range (pg/mL) | LLOQ (pg/mL) | Recovery (%) |

| Epinephrine (B1671497) | 25-1000 | 15 | 83.2 |

| Norepinephrine | 30-2500 | 20 | 86.0 |

| Dopamine (B1211576) | 15-1000 | 10 | 81.7 |

| Metanephrine | 25-2000 | 15 | 103.2 |

| Normetanephrine | 50-10000 | 30 | 106.5 |

Spectroscopic Characterization

Spectroscopic techniques are vital for the structural confirmation of this compound and for understanding its chemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the precise molecular structure of compounds. slideshare.net While not typically used for routine quantification due to lower sensitivity compared to mass spectrometry, it is the gold standard for structural elucidation. slideshare.net

While direct NMR data for this compound is not extensively detailed in the provided search results, the principles of NMR spectroscopy are well-established for the structural analysis of related compounds like adrenaline. slideshare.netdergipark.org.trmdpi.com

Metabolomics Approaches in this compound Research

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a comprehensive view of metabolic pathways and their alterations in response to various stimuli or diseases.

Untargeted Metabolomic Profiling for Differential Analysis

Untargeted metabolomics aims to measure as many metabolites as possible in a sample to identify those that differ significantly between experimental groups. mdpi.commdpi.com This approach is particularly useful for biomarker discovery and for generating new hypotheses about metabolic dysregulation.

In the context of this compound research, untargeted metabolomics studies using LC-MS have been instrumental in identifying its potential role as a biomarker. frontiersin.orgnih.gov For instance, in a study on obstructive sleep apnea, untargeted metabolomic profiling of urine samples revealed that this compound was the most significantly different metabolite between patients and control subjects. nih.gov The study identified thousands of metabolic features, and subsequent statistical analysis highlighted this compound's strong discriminatory ability. nih.gov

Key aspects of untargeted metabolomics in this compound research include:

Comprehensive Profiling: The ability to detect a wide range of metabolites, providing a global view of metabolic changes. mdpi.com

Biomarker Identification: The identification of this compound as a potential biomarker in various physiological and pathological states. nih.gov

Pathway Analysis: The integration of metabolomics data with pathway analysis tools to understand the broader biological context of changes in this compound levels. mdpi.com

Targeted Metabolomic Validation in Complex Biological Matrices

The accurate quantification of this compound in complex biological matrices, such as plasma and urine, is essential for its validation as a reliable biomarker in clinical and research settings. Targeted metabolomics, which focuses on the precise measurement of a predefined set of metabolites, relies on robust analytical methodologies that must be rigorously validated to ensure data accuracy, precision, and reproducibility. upf.edu Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the predominant technique for this purpose, offering high sensitivity and specificity for identifying and quantifying low-concentration analytes like this compound amidst a multitude of potentially interfering substances. scielo.brthermofisher.comresearchgate.net

The validation process for a targeted this compound assay involves assessing several key performance characteristics to confirm the method is suitable for its intended application. These validation parameters are critical for minimizing analytical error and ensuring that the measurements reflect the true biological concentrations.

Detailed Research Findings

The validation of analytical methods for adrenaline and its related metabolites is a well-documented process. While studies may group adrenaline with other catecholamines and metanephrines, the validation principles and performance benchmarks are directly applicable to its sulfated form. The primary goal of method validation is to demonstrate that the analytical procedure is reliable for quantifying the target analyte in a specific biological matrix. upf.edu

Recent research has highlighted the clinical relevance of this compound. For instance, a metabolomics study focused on patients with obstructive sleep apnea (OSA) identified urinary this compound as the most significantly altered metabolite when compared to healthy controls. nih.gov In this study, untargeted analysis first discovered the biomarker, which was then subject to validation to confirm its potential for clinical use. nih.gov The study demonstrated a strong positive correlation between the concentration of urinary this compound and the severity of OSA, as measured by the apnea-hypopnea index (r=0.685) and the oxygen desaturation index (r=0.743). nih.gov

Furthermore, the research established a significant link between this compound levels and markers of cardiovascular risk. The concentration of this compound was moderately correlated with arterial stiffness and, notably, with the Framingham cardiovascular risk score (r=0.375, p=0.024). nih.gov Linear regression analysis confirmed that higher this compound was significantly associated with an increased Framingham risk. nih.gov These findings underscore the importance of validated analytical methods to ensure that such correlations are accurate and clinically meaningful.

The development of these analytical methods often involves sophisticated sample preparation techniques to isolate catecholamines and their metabolites from the complex matrix. Techniques such as solid-phase extraction (SPE) are commonly employed to clean up the sample and concentrate the analytes before injection into the LC-MS/MS system. researchgate.netmdpi.com The choice of chromatographic conditions, including the type of column and mobile phase composition, is optimized to achieve clear separation of this compound from isomers and other related endogenous compounds.

The following tables summarize typical validation parameters from studies on the quantification of adrenaline and its metabolites in biological fluids and the specific correlational findings for this compound.

Table 1: Representative Method Validation Parameters for Adrenaline & Related Metabolites using LC-MS/MS

This table presents typical performance characteristics for LC-MS/MS methods designed to quantify catecholamines and their metabolites in human plasma and urine. These values demonstrate the sensitivity, accuracy, and precision achievable with modern analytical platforms.

| Parameter | Biological Matrix | Typical Performance | Source(s) |

| Linearity Range | Plasma | 25 - 1000 pg/mL | scielo.br |

| Urine | 0.4 - 900 ng/mL | thermofisher.com | |

| Lower Limit of Quantification (LLOQ) | Plasma | 1 pg/mL - 15 pg/mL | scielo.brnih.gov |

| Urine | 1.5 ng/mL - 5 ng/mL | mdpi.com | |

| Accuracy (% Mean Relative Error) | Plasma | -7.5% to 2.0% | nih.gov |

| Urine | < ± 9.9% | uts.edu.au | |

| Precision (% Relative Standard Deviation) | Plasma | Intra-day: 0.4-6.9%Inter-day: 0.9-6.6% | scielo.br |

| Urine | < 5.3% | researchgate.net | |

| Extraction Recovery | Plasma | 71.5% - 95.2% | nih.gov |

| Urine | > 75% | researchgate.net |

Table 2: Research Findings on the Correlation of Urinary this compound with Clinical Parameters

This table details the results from a metabolomics study that validated urinary this compound as a biomarker for obstructive sleep apnea and associated cardiovascular risk. The data shows the strength and significance of the relationship between this compound concentrations and key health indicators.

| Clinical Parameter | Correlation Coefficient (r) | P-value | Source(s) |

| Apnea-Hypopnea Index (AHI) | 0.685 | <0.0001 | nih.gov |

| Oxygen Desaturation Index (ODI) | 0.743 | <0.0001 | nih.gov |

| Arterial Augmentation Index (AI@75) | 0.361 | 0.031 | nih.gov |

| Framingham Cardiovascular Risk | 0.375 | 0.024 | nih.gov |

| Systolic Blood Pressure | Moderate Positive Correlation | <0.05 | nih.gov |

These validation and research findings collectively demonstrate that targeted metabolomic analysis, when properly validated, provides a powerful tool for quantifying this compound in complex biological matrices. This capability allows for the exploration and confirmation of its role as a biomarker in various pathological conditions, such as linking the metabolic footprint of sleep apnea to tangible cardiovascular risks. nih.gov The synthesis of authentic sulfated metabolite standards is also a crucial step in the validation process, enabling direct comparison and confident structural identification within a complex sample. mdpi.comresearchgate.net

Adrenaline Sulfate in Interkingdom Signaling and Microbial Pathogenesis Research

Bacterial Sensing of Adrenaline Sulfate (B86663) and Host Catecholamines

Pathogenic bacteria, particularly those inhabiting the gastrointestinal tract like enterohemorrhagic Escherichia coli (EHEC), have evolved intricate systems to detect host-produced catecholamines. nih.gov This ability allows them to gauge their environment and modulate gene expression accordingly. The primary sensors for these signals are two-component signal transduction systems, which are membrane-bound histidine kinases that respond to external stimuli. frontiersin.org

In Gram-negative bacteria, the sensing of host hormones adrenaline and noradrenaline is primarily mediated by the QseC and QseE sensor kinases. plos.orgasm.org These proteins are bacterial adrenergic receptors that initiate regulatory cascades controlling various aspects of bacterial life, including virulence. pnas.orgnih.gov

QseC: The sensor kinase QseC is a well-characterized bacterial adrenergic receptor that recognizes adrenaline, noradrenaline, and a bacterial-produced signal known as autoinducer-3 (AI-3). pnas.orgnih.gov Upon binding these signals, QseC undergoes autophosphorylation. plos.org This phosphate (B84403) group is then transferred to its cognate response regulator, QseB, and also to other non-cognate response regulators like KdpE and QseF, initiating a broad phosphorelay signaling cascade. plos.orgresearchgate.net This system is crucial for the virulence of several pathogens, including EHEC, Salmonella Typhimurium, and Francisella tularensis. asm.orgasm.org A knockout of the qseC gene has been shown to attenuate virulence in animal models. pnas.orgnih.gov

QseE: The QseE sensor kinase acts downstream of QseC in this signaling pathway, as the expression of the qseEF operon is activated by QseC in response to epinephrine (B1671497). plos.orgpnas.org QseE functions as a second bacterial adrenergic receptor, but with a different range of recognized signals. pnas.orgpnas.org Unlike QseC, QseE does not sense the bacterial signal AI-3. researchgate.net Instead, it increases its autophosphorylation in response to adrenaline, sulfate, and phosphate. pnas.orgoup.com The cognate response regulator for QseE is QseF. plos.org The dual sensing capabilities of QseC and QseE allow bacteria to integrate multiple host and bacterial signals to fine-tune their pathogenic programs. asm.org

Table 1: Key Proteins in Bacterial Adrenergic Sensing

| Protein | Type | Signals Sensed | Key Functions |

| QseC | Sensor Histidine Kinase | Adrenaline, Noradrenaline, Autoinducer-3 (AI-3) | Binds host hormones and bacterial signals; initiates a phosphorelay cascade by phosphorylating QseB, KdpE, and QseF. plos.orgpnas.orgresearchgate.net |

| QseE | Sensor Histidine Kinase | Adrenaline, Sulfate, Phosphate | Acts downstream of QseC; phosphorylates its cognate response regulator QseF to regulate virulence genes. plos.orgpnas.orgoup.com |

| QseF | Response Regulator | - | Phosphorylated by QseE and QseC; regulates Shiga toxin production and genes for attaching and effacing lesion formation. plos.orgplos.org |

| KdpE | Response Regulator | - | Phosphorylated by QseC; activates the expression of the Locus of Enterocyte Effacement (LEE) genes. plos.org |

The QseE sensor kinase is central to the sensing of adrenaline sulfate components. Research has shown that QseE, when incorporated into liposomes, increases its autophosphorylation in the presence of epinephrine, as well as separate sources of sulfate and phosphate. pnas.orgpnas.org This suggests that QseE acts as a multi-signal receptor, gauging the host's physiological state through the availability of these specific molecules. pnas.org

The ability of QseE to sense both adrenaline and sulfate provides a direct mechanism for bacteria to respond to the presence of this compound in their environment. While the system appears to detect the individual components rather than the conjugated molecule itself, the combined presence of these signals can trigger a specific downstream response. pnas.org For instance, the expression of certain virulence factors, like the effector protein EspFu, is increased in the presence of epinephrine, sulfate, or phosphate, consistent with the sensing profile of QseE. pnas.org This intricate sensing mechanism allows pathogens like EHEC to recognize specific host cues, such as stress (indicated by adrenaline) and other physiological markers (sulfate and phosphate levels), to precisely time the expression of genes required for infection. pnas.orgnih.gov

Two-Component Signal Transduction Systems (QseC, QseE)

Regulation of Bacterial Virulence Gene Expression

The signaling cascades initiated by QseC and QseE have a profound impact on the expression of critical virulence factors in pathogens like EHEC. scispace.com This regulation allows the bacteria to coordinate the expression of genes necessary for colonization, persistence, and toxicity. nih.govplos.org

The Locus of Enterocyte Effacement (LEE) is a pathogenicity island containing genes essential for the formation of attaching and effacing (A/E) lesions on intestinal epithelial cells. plos.orgnih.gov These lesions are a hallmark of EHEC and enteropathogenic E. coli (EPEC) infections. nih.gov The expression of the LEE genes is tightly controlled by the QseC and QseE signaling systems. nih.govnih.gov

QseC positively regulates the LEE genes. asm.orgresearchgate.net Upon sensing adrenaline, QseC phosphorylates the response regulator KdpE, which then directly activates the transcription of ler, the master regulator of the LEE operons. plos.orgplos.org In contrast, QseE can act as a negative regulator of LEE expression. asm.orgresearchgate.net This antagonistic regulation by QseC and QseE allows for precise control over the expression of the A/E lesion machinery, ensuring it is activated at the appropriate time during infection. asm.org The activation of LEE genes by host adrenaline is dependent on both QseC and QseE, highlighting their central role in orchestrating this key pathogenic process. nih.govnih.gov

Table 2: Regulation of Virulence Factors by Adrenaline-Sensing Systems

| Virulence Factor | Regulating System(s) | Effect of Adrenaline/Sulfate Sensing | Outcome in Pathogenesis |

| Shiga Toxin (Stx) | QseC/QseF | Upregulation | Increased toxin production, leading to severe symptoms like HUS. plos.orgplos.orgoncohemakey.com |

| LEE Genes | QseC/KdpE, QseE | QseC activates LEE expression; QseE can have a negative regulatory role. plos.orgasm.orgresearchgate.net | Formation of attaching and effacing (A/E) lesions for intestinal colonization. nih.gov |

Modulation of Shiga Toxin Production

Impact on Microbial Growth and Physiology

Beyond the direct regulation of major virulence factors, host catecholamines like adrenaline can influence the general growth and physiology of various bacteria. oup.comsciencedaily.com These hormones have been shown to affect bacterial growth rates, motility, and biofilm formation. frontiersin.orgmdpi.com

Experimental Models and Methodologies in Adrenaline Sulfate Research

In Vitro Biochemical Assays for Receptor Binding and Enzyme Kinetics

In vitro biochemical assays are fundamental for characterizing the enzymatic processes that govern the formation of adrenaline sulfate (B86663) and for assessing its interaction with cellular receptors. These cell-free systems allow for precise control over experimental conditions.

Research into the enzyme kinetics of adrenaline sulfate formation has demonstrated that its synthesis is primarily a function of sulfotransferase enzymes. A key study detailed the sulfoconjugation of adrenaline using high-speed supernatant preparations from various animal tissues, which contain the necessary enzymes. derangedphysiology.comnih.govnih.gov The process involves the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to adrenaline. Kinetic analyses have determined specific parameters for this reaction. nih.govnih.gov For instance, the sulfotransferase reaction exhibits a Michaelis constant (Km) for adrenaline of 125 µM and operates optimally at a pH of 9.0. nih.govnih.gov The reaction is also influenced by cofactors, with maximal activity observed at a 1:1 ratio of ATP to Mg2+. nih.govnih.gov

Table 1: Kinetic Parameters for the In Vitro Formation of this compound An interactive table detailing key kinetic data for the enzymatic synthesis of this compound.

| Parameter | Value | Conditions/Notes |

|---|---|---|

| Km for Adrenaline | 125 µM | Determined by both sulfotransferase and three-step reactions. nih.govnih.gov |

| Optimal pH | 9.0 | The pH at which the overall sulfation reaction is maximal. nih.govnih.gov |

| ATP/Mg²⁺ Ratio | 1 | Ratio for maximal activity, typically at 4-6 mM concentrations. nih.govnih.gov |

| Stimulation | ~30% increase | Observed with the addition of 3 mM Dithiothreitol (B142953). nih.govnih.gov |

Regarding receptor binding, adrenaline is a well-established non-specific agonist of adrenergic receptors, with varying affinities for α and β subtypes. derangedphysiology.comnih.gov However, the sulfation of adrenaline is generally considered a primary pathway for its inactivation and subsequent excretion. drugbank.com This metabolic conversion significantly alters the molecule's structure, which is expected to reduce or eliminate its binding affinity for adrenergic receptors. While some commercial suppliers describe this compound as an adrenergic receptor agonist, direct receptor binding studies for this compound are not widely available in peer-reviewed literature, and the prevailing view is that it is a largely inactive metabolite. drugbank.comabmole.comtargetmol.com

Cellular Models for Signaling Pathway Elucidation

Cellular models are critical for investigating how cells metabolize adrenaline to this compound and for exploring whether the sulfate conjugate itself can initiate or modulate signaling pathways.

Human Umbilical Vein Endothelial Cells (HUVECs) have been used as an in vitro model to study the metabolic effects of catecholamines. mdpi.com In one study, when HUVECs were stimulated with adrenaline and noradrenaline, an increase in intracellular this compound was observed, confirming that these cells actively perform sulfonation as a physiological inactivation mechanism. mdpi.com This model is valuable for studying the metabolic phenotypes associated with catecholamine stimulation and the role of sulfation in endothelial dysfunction. mdpi.com

The human neuroblastoma cell line, SH-SY5Y, serves as a widely used model for studying catecholaminergic neurons. researchgate.netlsuhsc.eduscielo.br Research using these cells has explored the cytotoxicity of adrenaline, demonstrating that it can induce mitochondrial dysfunction and cell death in a time- and concentration-dependent manner. researchgate.netscielo.br While these studies have primarily focused on the parent compound, the SH-SY5Y line represents a suitable and relevant cellular system for future investigations into the direct biological effects, or lack thereof, of this compound on neuronal cells. researchgate.netlsuhsc.edu

Furthermore, studies in mouse fibroblast cell lines (L-M cells) have revealed a more complex role for adrenaline in cellular sulfation processes. Research has shown that adrenaline can stimulate a signaling cascade involving the β3 adrenergic receptor, Src, and ERK1/2, which upregulates the expression of heparan sulfate 6-O-sulfotransferase-1 (6-OST-1). nih.gov This, in turn, alters the sulfation pattern of heparan sulfate on the cell surface. nih.gov While this research does not show a direct signaling role for this compound, it illustrates how adrenaline-activated pathways can intricately regulate cellular sulfation machinery, providing a broader context for the role of sulfoconjugation in cellular responses. nih.gov

Animal Models in Mechanistic and Metabolic Research

Animal models are indispensable for studying the metabolism, distribution, and physiological relevance of this compound in a complex, whole-organism setting. Various species have been employed to understand the tissue-specific and systemic aspects of adrenaline sulfation.

Comparative studies using tissue preparations from different animals have revealed significant species- and tissue-specific differences in the rate of this compound formation. nih.govnih.gov For example, the liver is a primary site of sulfation, with the rate of synthesis being highest in dogs, followed by monkeys, rats, guinea pigs, and rabbits. nih.govnih.gov The small intestine is also a significant site of this metabolic activity. nih.govnih.gov Such models are crucial for understanding the disposition and clearance of endogenous and administered adrenaline.

Table 2: Rate of this compound Synthesis in Liver and Intestine of Various Animal Species An interactive table comparing the in vitro rate of this compound formation across different animal models.

| Animal Species | Liver (pmol/min/mg protein) | Small Intestine (pmol/min/mg protein) |

|---|---|---|

| Dog | 144 | 60 |

| Monkey | 77 | 62 |

| Rat | 47 | Not Reported |

| Guinea Pig | 11 | Not Reported |

| Rabbit | 6 | Not Reported |

Data sourced from Wong, 1978. nih.govnih.gov

Rat models have been particularly informative. Studies using adrenalectomized rats have shown that adrenaline can be synthesized outside of the adrenal glands and that dopamine (B1211576) sulfate can serve as a precursor in this extra-adrenal synthesis pathway. nih.gov This finding suggests that sulfated catecholamines may not be solely terminal-inactivation products but could also function as circulating reservoirs or transport forms for the synthesis of active catecholamines in peripheral tissues. nih.gov Other experiments in rats have involved the administration of adrenaline to induce stress, allowing researchers to study resulting metabolic changes, such as effects on connective tissue metabolism, where sulfation is a key clearance pathway for the administered adrenaline. researchgate.net

In general, rodent models (rats and mice) are widely used to study metabolic disorders and the physiological effects of catecholamines under various conditions, including stress and anaphylaxis. researchgate.netusamv.roconductscience.compensoft.netresearchgate.net These in vivo systems are essential for determining the pharmacokinetic profile of adrenaline, where rapid metabolism by enzymes leads to the formation of metabolites, including this compound, which are then excreted. drugbank.comrxlist.com

Q & A

Q. Table 1: Dose-Dependent Effects of this compound in Wistar Rats

| Dose (mg/kg) | CAT Activity (U/mg) | MDA (nmol/mg) | SOD (U/mg) |

|---|---|---|---|

| 0.75 | 12.3 ± 1.2 | 4.5 ± 0.3 | 8.7 ± 0.9 |

| 1.5 | 15.6 ± 1.5 | 5.8 ± 0.4 | 6.2 ± 0.7 |

| 3.0 | 18.9 ± 1.8 | 7.1 ± 0.6 | 4.1 ± 0.5 |

| Data adapted from Radaković et al. (2018) |

Ethical and Methodological Pitfalls

Q. How to mitigate the high-dose hook effect in this compound immunoassays?

Q. What strategies ensure reproducibility in this compound’s solubility studies?

- Methodological Answer : Report solvent purity (e.g., HPLC-grade water), temperature (e.g., 25°C), and agitation methods. Use quantitative NMR or spectrophotometry for solubility quantification. Provide detailed SMILES notation (e.g., CNCC(C1=CC(=C(C=C1)O)O)O.OS(=O)(=O)O) for structural clarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.